molecular formula C22H27NO4 B13960953 3'-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone CAS No. 63990-72-7

3'-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone

Cat. No.: B13960953
CAS No.: 63990-72-7
M. Wt: 369.5 g/mol
InChI Key: TWUSOZWGHHLYHF-UHFFFAOYSA-N
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Description

3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an acetophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Formation of the Acetophenone Moiety: The acetophenone moiety is attached through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to the target sites and modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    4’-Hydroxy-3’,5’-dimethylacetophenone: Similar in structure but lacks the piperidine ring.

    4-Hydroxyacetophenone: A simpler compound with only a hydroxyl group and an acetophenone moiety.

    Phenylpiperidine derivatives: Compounds with a piperidine ring and a phenyl group but different substituents.

Uniqueness

3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63990-72-7

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

1-[3-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C22H27NO4/c1-17(24)18-6-5-9-21(14-18)27-16-20(25)15-23-12-10-22(26,11-13-23)19-7-3-2-4-8-19/h2-9,14,20,25-26H,10-13,15-16H2,1H3

InChI Key

TWUSOZWGHHLYHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O

Origin of Product

United States

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